Trotabresib

Vue d'ensemble

Description

Trotabresib is an oral, potent, and reversible inhibitor of the epigenetic target bromodomain and extra-terminal (BET) proteins.

This compound is an orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, this compound preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of proliferation in BET-overexpressing tumor cells. BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that contain two homologous bromodomains, the BD1 and BD2 domains. They play an important role during development and cellular growth.

Mécanisme D'action

Trotabresib, also known as CC-90010, is a potent, reversible, and orally active compound with significant antitumor activity . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Bromodomain and Extra-Terminal (BET) proteins . BET proteins are epigenetic regulators that control the expression of various genes involved in cell proliferation, inflammation, and other processes .

Mode of Action

As a BET inhibitor (BETi) , this compound interacts with BET proteins, inhibiting their function . This interaction disrupts the proteins’ ability to bind to acetylated histones, a crucial step in the transcription of certain genes . By inhibiting BET proteins, this compound can modulate gene expression and exert its antitumor effects .

Biochemical Pathways

The inhibition of BET proteins by this compound affects various biochemical pathways. While the specific pathways influenced can vary depending on the cellular context, they generally involve the downregulation of genes associated with cell proliferation and survival . This leads to the suppression of tumor growth and progression .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is orally active and demonstrates good plasma pharmacokinetics . The compound also shows good penetration of the blood-brain-tumor barrier, making it potentially effective against brain tumors . The mean this compound brain tumor tissue:plasma ratio was found to be 0.84, indicating significant brain penetration .

Result of Action

The inhibition of BET proteins by this compound leads to a range of molecular and cellular effects. These include the reduction of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . In clinical studies, this compound has demonstrated antitumor activity in patients with advanced malignancies, including high-grade gliomas .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment could potentially affect the compound’s stability and activity . Additionally, factors such as pH and the presence of binding proteins can influence the compound’s bioavailability .

Analyse Biochimique

Biochemical Properties

Trotabresib plays a significant role in biochemical reactions. It interacts with bromodomain and extraterminal (BET) proteins . The nature of these interactions is inhibitory, which leads to the antitumor activity observed in patients with advanced malignancies .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by inhibiting BET proteins, which impacts cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to antitumor activity in patients with advanced solid tumors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with BET proteins. As a BET inhibitor, it can inhibit or activate enzymes and cause changes in gene expression . This mechanism of action is what allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with BET proteins

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to penetrate the blood-brain-tumor barrier in patients with recurrent high-grade glioma

Subcellular Localization

It is known that this compound can penetrate the blood-brain-tumor barrier, suggesting it may localize to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

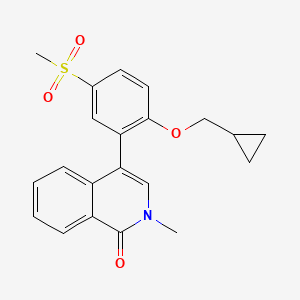

4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-22-12-19(16-5-3-4-6-17(16)21(22)23)18-11-15(27(2,24)25)9-10-20(18)26-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZAJPITKGWMFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706738-98-8 | |

| Record name | Trotabresib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706738988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROTABRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K424WH3WU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.